molecular formula C13H13NO4S B2774966 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid CAS No. 923697-26-1

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid

Cat. No.: B2774966
CAS No.: 923697-26-1
M. Wt: 279.31
InChI Key: DEHOKLORVVDRPM-UHFFFAOYSA-N
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Description

“3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a methoxy group and a 2-methyl-1,3-thiazol-4-yl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Pharmaceutical Impurities

Research on novel synthesis methods for omeprazole, a proton pump inhibitor chemically related to benzoic acid derivatives, highlights the development of pharmaceutical impurities and their implications for drug development. This study emphasizes novel synthesis processes for pharmaceutical impurities, which could be applicable to the study of "3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid" and its analogs (Saini et al., 2019).

Benzothiazole Derivatives in Medicinal Chemistry

A comprehensive review on benzothiazole derivatives, which share a structural motif with the compound of interest, showcases their varied biological activities and their role in medicinal chemistry. This includes their anti-viral, anti-microbial, and anti-inflammatory activities, among others, demonstrating the pharmacological importance of these heterocyclic compounds (Bhat & Belagali, 2020).

PTP 1B Inhibitors and Thiazolidinediones

Another study explores 2,4-thiazolidinediones as PTP 1B inhibitors, focusing on amendments in the structural framework to optimize potential inhibitors. This research might offer insights into modifying the structure of "this compound" for specific biological activities (Verma et al., 2019).

Antioxidant and Anti-inflammatory Agents

Research focused on the synthesis of benzofused thiazole derivatives for potential antioxidant and anti-inflammatory agents. This study indicates the therapeutic potential of benzothiazole-related compounds in treating inflammation and oxidative stress (Raut et al., 2020).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including those based on the “3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid” scaffold .

Properties

IUPAC Name

3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-8-14-10(7-19-8)6-18-11-4-3-9(13(15)16)5-12(11)17-2/h3-5,7H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHOKLORVVDRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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